Cas no 88920-24-5 (2-[(4-methoxyphenyl)methoxy]acetic acid)

2-[(4-methoxyphenyl)methoxy]acetic acid structure
88920-24-5 structure
2-[(4-methoxyphenyl)methoxy]acetic acid
88920-24-5
C10H12O4
196.199883460999
MFCD01861881
61215

2-[(4-methoxyphenyl)methoxy]acetic acid Properties

Names and Identifiers

    • 2-((4-Methoxybenzyl)oxy)acetic acid
    • (4-Methoxybenzyloxy)acetic acid
    • 2-(4-methoxybenzyloxy)acetic acid
    • 2-[(4-methoxyphenyl)methoxy]acetic acid
    • 4-METHOXYBENZYLOXYACETIC ACID
    • Aceticacid, [(4-methoxyphenyl)methoxy]- (9CI)
    • (p-Methoxybenzyloxy)acetic acid
    • Acetic acid, [(4-methoxyphenyl)methoxy]-
    • Acetic acid,2-[(4-methoxyphenyl)methoxy]-
    • XNXTXCKLOBWPQA-UHFFFAOYSA-N
    • [(4-methoxybenzyl)oxy]acetic acid
    • [(4-Methoxyphenyl)methoxy]acetic acid
    • 2-[(4-Methoxyphenyl)methoxy]acetic acid (ACI)
    • Acetic acid, [(4-methoxyphenyl)methoxy]- (9CI)
    • +Expand
    • MFCD01861881
    • XNXTXCKLOBWPQA-UHFFFAOYSA-N
    • 1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
    • O=C(COCC1C=CC(OC)=CC=1)O

Computed Properties

  • 196.07400
  • 1
  • 4
  • 5
  • 14
  • 173
  • 55.8

Experimental Properties

  • 1.29640
  • 55.76000

2-[(4-methoxyphenyl)methoxy]acetic acid Security Information

2-[(4-methoxyphenyl)methoxy]acetic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-[(4-methoxyphenyl)methoxy]acetic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0048P6-100mg
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95%
100mg
$4.00 2024-04-20
A2B Chem LLC
AB97098-100mg
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95%
100mg
$4.00 2024-04-19
Aaron
AR0048XI-250mg
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95%
250mg
$5.00 2024-07-18
abcr
AB443183-250mg
2-((4-Methoxybenzyl)oxy)acetic acid ,95%; .
88920-24-5
250mg
€72.90
Alichem
A019139497-10g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95%
10g
$176.75 2023-08-31
Apollo Scientific
OR939102-1g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95%
1g
£41.00 2023-09-02
Chemenu
CM255593-10g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95%
10g
$179
Crysdot LLC
CD12015741-25g
2-((4-Methoxybenzyl)oxy)acetic acid
88920-24-5 95+%
25g
$396
Enamine
EN300-44251-0.05g
2-[(4-methoxyphenyl)methoxy]acetic acid
88920-24-5
0.05g
$19.0
eNovation Chemicals LLC
K41288-1g
(4-Methoxybenzyloxy)aceticacid
88920-24-5 97%
1g
$180 2021-09-27

2-[(4-methoxyphenyl)methoxy]acetic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
Reference
Synthesis, crystal structure determination, and biological properties of the DNA-dependent protein kinase (DNA-PK) inhibitor 3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one (OK-1035)
Stockley, M.; Clegg, W.; Fontana, G.; Golding, B.; Martin, N.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(21), 2837-2841

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  4 h, reflux
Reference
Toward a total synthesis of divergolide A: Synthesis of the amido hydroquinone core and the C10-C15 fragment
Zhao, Guanglian; Wu, Jinlong; Dai, Wei-Min, Synlett, 2012, 23(19), 2845-2849

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; 25 °C
1.3 Catalysts: Tetrabutylammonium bromide ;  4 h, reflux
1.4 Reagents: Ethanol ;  0 °C
Reference
Directed Diastereoselectivity in the Asymmetric Claisen/Metathesis Reaction Sequence
Probst, Nicolas P.; Haudrechy, Arnaud; Ple, Karen, Journal of Organic Chemistry, 2008, 73(11), 4338-4341

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 -
Reference
Synthesis of a new lactenediyne scaffold equipped with three handles
Banfi, Luca; Guanti, Giuseppe, Tetrahedron Letters, 2002, 43(41), 7427-7429

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, 7 - 8 °C; 15 min, < 4 °C
1.2 Solvents: Tetrahydrofuran ;  < 15 °C; 20 h, rt
1.3 Reagents: Water ;  20 min, rt
Reference
Synthetic approaches towards a new class of strained "lactenediynes"
Banfi, Luca; Basso, Andrea; Guanti, Giuseppe; Paravidino, Monica; Riva, Renata; et al, ARKIVOC (Gainesville, 2006, (6), 15-39

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 24 h, 60 °C
1.2 Reagents: Water
Reference
Structural effect on Eu(fod)3-catalyzed rearrangement of allylic esters
Dai, Wei-Min; Mak, Wing-Leung, Chinese Journal of Chemistry, 2003, 21(7), 772-783

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  23 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  27 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Total synthesis of Pericoannosin A
Luecke, Daniel; Linne, Yannick; Hempel, Katharina; Kalesse, Markus, Organic Letters, 2018, 20(15), 4475-4477

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  overnight
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo
Wang, Suhua; Yang, Jingshu; Li, Xueyuan; Liu, Zijie; Wu, Youzhen; et al, Journal of Medicinal Chemistry, 2017, 60(12), 5162-5192

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, < 40 °C; 10 °C
1.2 35 min, 10 °C; 1.5 h, 70 °C
Reference
Practical preparation of benzyloxyacetic acids
Linn, Kathleen; Kuethe, Jeffrey T.; Peng, Zhihui; Yasuda, Nobuyoshi, Tetrahedron Letters, 2008, 49(23), 3762-3765

2-[(4-methoxyphenyl)methoxy]acetic acid Raw materials

2-[(4-methoxyphenyl)methoxy]acetic acid Preparation Products

2-[(4-methoxyphenyl)methoxy]acetic acid Related Literature

88920-24-5 (2-[(4-methoxyphenyl)methoxy]acetic acid) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88920-24-5)2-[(4-methoxyphenyl)methoxy]acetic acid
A861379
99%
100g
536.0